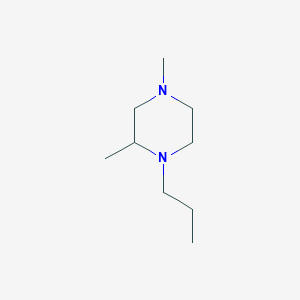![molecular formula C13H8N2S B13814302 2H-Thiazolo[5,4-B]carbazole CAS No. 40631-50-3](/img/structure/B13814302.png)
2H-Thiazolo[5,4-B]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiazolo[5,4-B]carbazole: is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-B]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave-assisted Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas . Another approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2H-Thiazolo[5,4-B]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Scientific Research Applications
2H-Thiazolo[5,4-B]carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-B]carbazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiazolo[5,4-d]thiazole: Known for its applications in organic electronics and optoelectronic devices.
Carbazole Derivatives: Widely used in the development of organic materials and pharmaceuticals.
Uniqueness: 2H-Thiazolo[5,4-B]carbazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
40631-50-3 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[5,4-b]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-12-13(16-7-14-12)6-11(9)15-10/h1-6H,7H2 |
InChI Key |
AHJUYHSHXRDRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C4=CC=CC=C4N=C3C=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


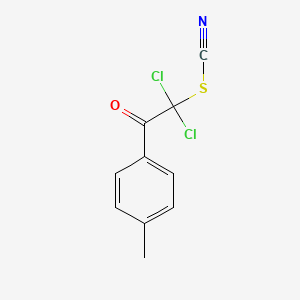

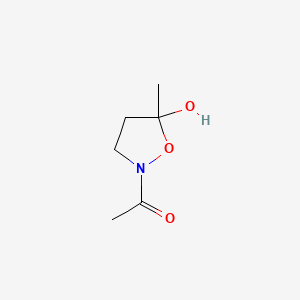

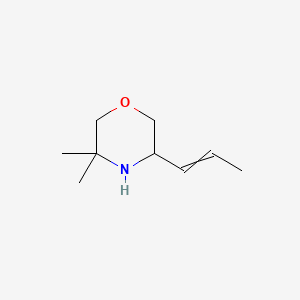


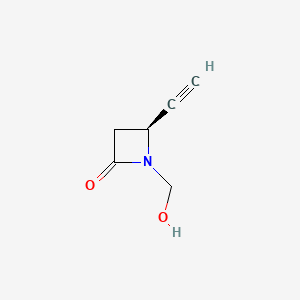

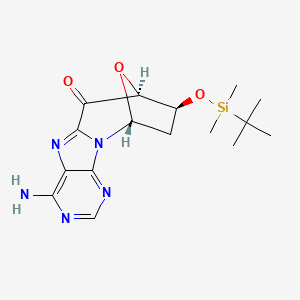

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)

